![molecular formula C44H48ClN5O11 B1667761 Batefenterol Succinate CAS No. 945905-37-3](/img/structure/B1667761.png)
Batefenterol Succinate
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Overview
Description
Batefenterol succinate is a bifunctional bronchodilator that combines muscarinic antagonism and beta2-agonism in a single molecule. It has been primarily studied for its potential in treating chronic obstructive pulmonary disease (COPD) . The compound is known for its dual action, targeting both muscarinic acetylcholine receptors and beta2-adrenergic receptors .
Preparation Methods
The synthesis of Batefenterol succinate involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Batefenterol succinate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Batefenterol succinate has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying bifunctional molecules and their interactions with receptors.
Biology: It is used to investigate the physiological effects of muscarinic antagonism and beta2-agonism.
Medicine: The primary application is in the treatment of COPD, where it helps in bronchodilation and improving lung function
Industry: It is being developed for potential use in inhalers and other respiratory devices.
Mechanism of Action
Batefenterol succinate exerts its effects through dual mechanisms:
Muscarinic Antagonism: It blocks muscarinic acetylcholine receptors, preventing bronchoconstriction.
Beta2-Agonism: It activates beta2-adrenergic receptors, leading to bronchodilation.
These combined actions result in improved airflow and reduced symptoms in patients with COPD .
Comparison with Similar Compounds
Batefenterol succinate is unique due to its bifunctional nature, combining both muscarinic antagonism and beta2-agonism. Similar compounds include:
Tiotropium: A muscarinic antagonist used in COPD treatment.
Salmeterol: A beta2-agonist used for asthma and COPD.
Formoterol: Another beta2-agonist with a rapid onset of action.
Compared to these compounds, this compound offers the advantage of dual action in a single molecule, potentially improving patient compliance and therapeutic outcomes .
Properties
CAS No. |
945905-37-3 |
---|---|
Molecular Formula |
C44H48ClN5O11 |
Molecular Weight |
858.3 g/mol |
IUPAC Name |
butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1 |
InChI Key |
BDWHLFQPZLPCIZ-XLQCLRHOSA-N |
SMILES |
COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |
Isomeric SMILES |
COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-961081D; TD5959; TD 5959; TD-5959; MABA; Batefenterol succinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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